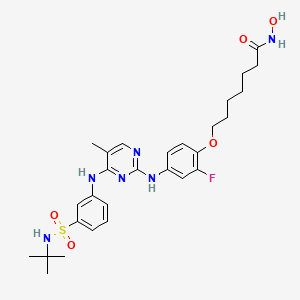![molecular formula C30H35F4N5O5S B10856404 (1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)
(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TKB245 is a synthetic organic compound known for its potent inhibitory effects on the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in inhibiting viral replication in cell cultures, making it a potential candidate for therapeutic applications against COVID-19 .
准备方法
The synthesis of TKB245 involves several steps, including the incorporation of a 4-fluorobenzothiazole ketone moiety. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial production methods for TKB245 are still under development, with ongoing research focused on optimizing the yield and purity of the compound. The process involves scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are controlled to maintain the quality of the final product .
化学反应分析
TKB245 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TKB245 may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
科学研究应用
TKB245 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of TKB245 involves the inhibition of the main protease of SARS-CoV-2, an essential enzyme for viral replication. TKB245 binds to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and reduces the replication of the virus .
The molecular targets of TKB245 include the main protease of SARS-CoV-2, which is a key enzyme in the viral replication process. The pathways involved in the mechanism of action include the inhibition of protease activity and the disruption of viral protein processing .
相似化合物的比较
TKB245 is similar to other SARS-CoV-2 main protease inhibitors, such as nirmatrelvir and ensitrelvir. TKB245 has unique structural features, including a 4-fluorobenzothiazole ketone moiety, which contributes to its potent inhibitory effects .
Similar compounds include:
Nirmatrelvir: A SARS-CoV-2 main protease inhibitor developed by Pfizer Inc.
Ensitrelvir: A SARS-CoV-2 main protease inhibitor developed by Shionogi & Co., Ltd.
TKB248: A compound similar to TKB245, with modifications to improve its pharmacokinetic profile.
TKB245 stands out due to its unique structural features and potent inhibitory effects, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C30H35F4N5O5S |
|---|---|
分子量 |
653.7 g/mol |
IUPAC 名称 |
(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C30H35F4N5O5S/c1-28(2,3)22(38-27(44)30(32,33)34)26(43)39-12-14-18(29(14,4)5)20(39)24(42)36-16(11-13-9-10-35-23(13)41)21(40)25-37-19-15(31)7-6-8-17(19)45-25/h6-8,13-14,16,18,20,22H,9-12H2,1-5H3,(H,35,41)(H,36,42)(H,38,44)/t13-,14-,16-,18-,20-,22+/m0/s1 |
InChI 键 |
UGXSZZAITMURED-MCUUEWDYSA-N |
手性 SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |
规范 SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




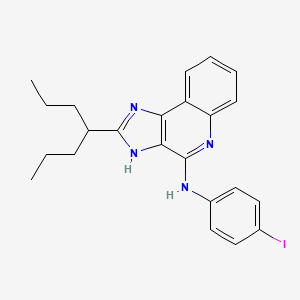
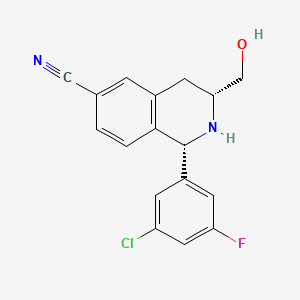

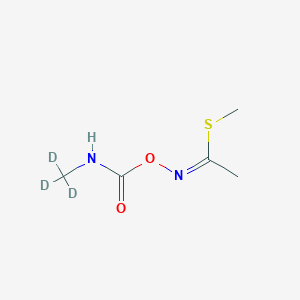
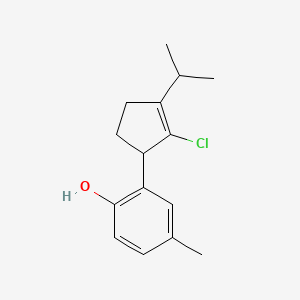
![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
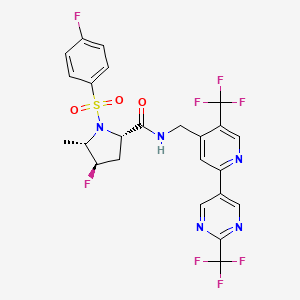
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)

![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)
